2,3-dibromo-4-(trifluoromethyl)thiophene
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Overview
Description
2,3-dibromo-4-(trifluoromethyl)thiophene is an organosulfur compound with the molecular formula C5HBr2F3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the thiophene ring, which imparts unique chemical properties and reactivity .
Mechanism of Action
Target of Action
It is known that this compound is often used in organic synthesis , suggesting that its targets could be various organic molecules or structures within a chemical reaction.
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may act as a boron reagent, interacting with a palladium catalyst to facilitate the formation of new bonds .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it likely plays a role in the synthesis of various organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
Given its use in organic synthesis , it likely contributes to the formation of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-4-(trifluoromethyl)thiophene typically involves the bromination of 4-(trifluoromethyl)thiophene. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2 and 3 positions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3-dibromo-4-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or amines, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic systems.
Oxidation and Reduction: Products include sulfoxides, sulfones, or reduced thiophenes.
Scientific Research Applications
2,3-dibromo-4-(trifluoromethyl)thiophene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Environmental Science: The compound is studied for its potential use in environmental remediation processes.
Comparison with Similar Compounds
2,3-dibromo-4-(trifluoromethyl)thiophene can be compared with other halogenated thiophenes and trifluoromethyl-substituted compounds:
2,5-dibromo-3,4-difluorothiophene: Similar in structure but with different halogenation patterns, leading to distinct reactivity and applications.
2,3-dibromo-5-(trifluoromethyl)thiophene: Positional isomer with different electronic properties and reactivity.
2,3,5-tribromo-4-(trifluoromethyl)thiophene:
These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and suitability for certain applications .
Properties
IUPAC Name |
2,3-dibromo-4-(trifluoromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3S/c6-3-2(5(8,9)10)1-11-4(3)7/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTFCBKNDMUHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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